
4-Phenylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpiperazine-1-sulfonamide is a compound characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride. One common method includes the reaction of chlorosulfonyl isocyanate with dimethyl malate in anhydrous dichloromethane, followed by the addition of 4-phenylpiperazine in the presence of triethylamine at low temperatures . The reaction mixture is then stirred at room temperature and washed with hydrochloric acid to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter activity .
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfanilamide, which also exhibit antibacterial properties.
Piperazine Derivatives: Including aripiprazole and quetiapine, which are used as antipsychotic medications.
Uniqueness: 4-Phenylpiperazine-1-sulfonamide is unique due to its combined structural features of a phenyl group, piperazine ring, and sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
29609-33-4 |
|---|---|
Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-phenylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,11,14,15) |
InChI Key |
PGOWYQPWIHCLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


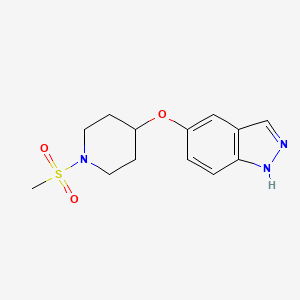
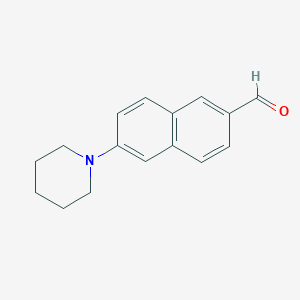
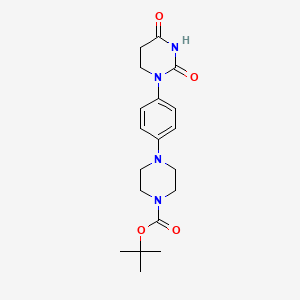
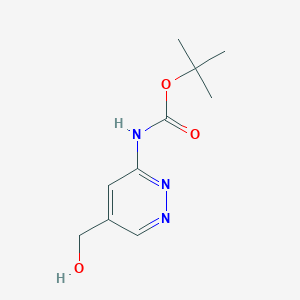
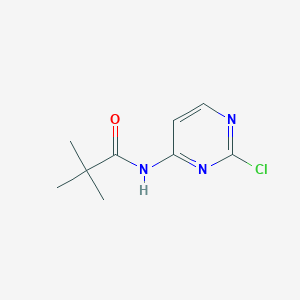
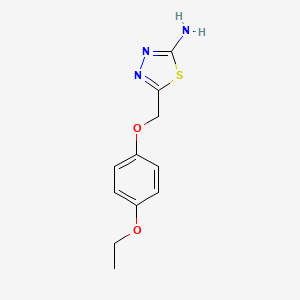
![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
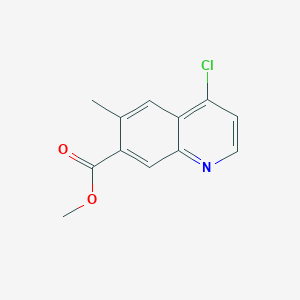
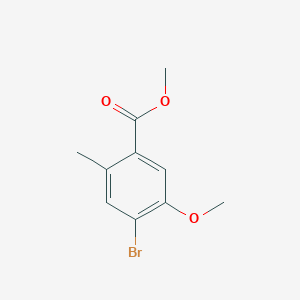

![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
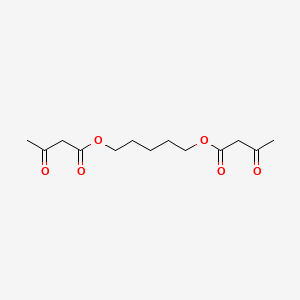
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
